molecular formula C9H14N2O2 B13068727 5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13068727
M. Wt: 182.22 g/mol
InChI Key: JWRGFDPDEBFRQL-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones. This compound is characterized by the presence of an amino group, a methoxyethyl group, and a methyl group attached to a dihydropyridinone ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxyethylamine, methyl acetoacetate, and suitable reagents for cyclization.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyridinone ring. This can be achieved through a condensation reaction under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent recovery and recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other compounds with pharmaceutical or industrial relevance.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    5-Amino-1-(2-ethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the methoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and potential therapeutic applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-methoxyethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7-8(10)3-4-9(12)11(7)5-6-13-2/h3-4H,5-6,10H2,1-2H3

InChI Key

JWRGFDPDEBFRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCOC)N

Origin of Product

United States

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